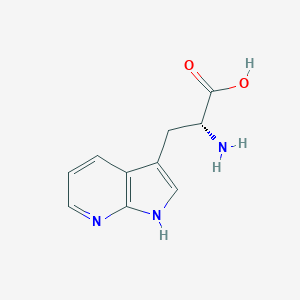

D-7-Azatryptophan

Übersicht

Beschreibung

D-7-Azatryptophan is a derivative of the amino acid tryptophan, where the indole ring is replaced by a 7-azaindole ring. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research fields. This compound is known for its potent fluorescent activity, which makes it useful as a probe for studying protein structure and dynamics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-7-Azatryptophan typically involves the functionalization of the 7-azaindole ring. One common method is the reaction of 7-azaindole with a suitable amino acid precursor under controlled conditions. For example, the reaction of 7-azaindole with 2-bromo-3-aminopropionic acid can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods to achieve high enantiomeric purity. An example is the use of tryptophanyl-tRNA synthetase to catalyze the formation of a highly fluorescent L-7-azatryptophan–adenylate complex .

Analyse Chemischer Reaktionen

Stereoselective Enzymatic Assays

Tryptophanyl-tRNA synthetase (TrpRS) discriminates between D- and L-7AW:

-

Adenylate Formation : TrpRS catalyzes ATP-dependent formation of a fluorescent L-7AW-adenylate complex (ex/em: 315/360 nm) .

-

Detection Limit : This assay detects <1 nmol of TrpRS activity without radioactive labeling .

Key Findings :

-

D-7AW does not form the adenylate complex, enabling unambiguous enantiomer discrimination .

-

Fluorescence intensity correlates with L-7AW concentration, validated via HPLC-separated tripeptides .

Photophysical Modifications

Methylation of the pyrrolic nitrogen alters photophysical properties:

-

Methylation Protocol :

Table 2: Photophysical Parameters of 7-Azatryptophan Derivatives

| Compound | Fluorescence Lifetime (ns) | Quantum Yield | λ<sub>abs</sub> (nm) | λ<sub>em</sub> (nm) |

|---|---|---|---|---|

| 7-Azatryptophan | 0.78 ± 0.01 | 0.03 | 288 | 397 |

| N1-Methyl-7-azatryptophan | 21.7 ± 0.4 | 0.53 ± 0.07 | 289 | 409 |

Biological Reactivity and Binding

D-7AW exhibits altered binding kinetics compared to L-7AW:

-

Calmodulin Binding : Replacement of tryptophan with 7-azatryptophan in peptides increases binding affinity for calmodulin (CaM) due to enhanced hydrogen bonding .

-

Hydrogen Bonding : Additional nitrogen atoms in 7-azatryptophan analogues facilitate stronger interactions with CaM .

Analytical Characterization

Wissenschaftliche Forschungsanwendungen

Photophysical Probing of Protein Dynamics

Intrinsic Fluorescence Probes

D-7-Azatryptophan serves as an intrinsic fluorescence probe due to its distinct spectral properties. Its incorporation into proteins allows for the investigation of protein structure and dynamics. The presence of a nitrogen atom at position 7 in the indole structure results in a red shift in both absorption and emission spectra compared to tryptophan, making it particularly useful in optical studies of protein dynamics .

Case Study: Tryptophanyl-tRNA Synthetase

Research has demonstrated that this compound can be utilized to characterize tryptophanyl-tRNA synthetase through fluorescence measurements. This application highlights its potential for studying enzyme mechanisms and protein interactions .

Studying Protein Folding and Interactions

Protein Folding Studies

The incorporation of this compound into proteins has been shown to enhance the understanding of protein folding mechanisms. In one study, the effect of substituting tryptophan with this compound in hirudin (a potent thrombin inhibitor) revealed significant insights into the folding process and binding affinities . The results indicated that the analog behaved as a better energy acceptor than tryptophan, facilitating resonance energy transfer measurements during protein renaturation.

Case Study: Hirudin-Thrombin Interaction

In a comparative study involving hirudin variants, replacing tryptophan with this compound resulted in a tenfold reduction in affinity for thrombin, attributed to its lower hydrophobicity. This demonstrates how this compound can influence protein-ligand interactions and provide insights into molecular recognition processes .

Probing Protein-Peptide Interactions

Sensitivity to Environmental Changes

this compound is sensitive to changes in polarity and water content, making it an ideal candidate for probing protein-peptide interactions. Studies have shown that substituting tryptophan with this compound in calmodulin-binding peptides allowed researchers to observe significant changes in fluorescence properties upon binding, indicating variations in the local environment at the binding interface .

Case Study: Calmodulin-Peptide Binding

In experiments involving calmodulin and peptide interactions, the fluorescence characteristics of peptides containing this compound were compared to those with traditional tryptophan residues. The findings indicated that the analog provided clearer insights into binding affinities and environmental conditions at the interface, showcasing its utility in biophysical studies .

Spectroscopic Studies

Unique Spectral Properties

The distinct absorption and emission spectra of this compound make it valuable for various spectroscopic applications. Its ability to act as a photophysical probe allows researchers to explore chemical environments within proteins more effectively than traditional methods using tryptophan.

Case Study: Spectral Characterization

A study highlighted the use of this compound as a probe for studying aggregation processes in aqueous solutions. The compound's spectral properties were utilized to monitor changes in molecular interactions under varying conditions, providing insights into aggregation phenomena .

Summary Table: Key Applications of this compound

Wirkmechanismus

The mechanism of action of D-7-Azatryptophan involves its interaction with specific molecular targets. The compound can act as an inducer of tryptophan oxygenase, influencing metabolic pathways involving tryptophan. Additionally, its fluorescent properties allow it to be used as a probe to study protein-ligand interactions and enzyme activities .

Vergleich Mit ähnlichen Verbindungen

7-Azaindole: The parent compound of D-7-Azatryptophan, used in various chemical and biological studies.

1-Methyl-7-azatryptophan: A derivative with similar fluorescent properties but different structural characteristics.

4-Azatryptophan: Another tryptophan analogue with distinct photophysical properties.

Uniqueness of this compound: this compound is unique due to its specific substitution on the 7-azaindole ring, which imparts distinct fluorescent properties and makes it a valuable tool for studying protein structure and dynamics. Its ability to act as an inducer of tryptophan oxygenase also sets it apart from other similar compounds .

Biologische Aktivität

D-7-Azatryptophan is a synthetic analog of the amino acid tryptophan, characterized by the substitution of a nitrogen atom for a carbon atom in the indole ring. This modification imparts unique spectral properties and biological activities, making it a valuable compound in biochemical research and applications. This article explores the biological activity of this compound, focusing on its synthesis, fluorescence properties, and interactions with various biological systems.

Synthesis and Properties

This compound can be synthesized through various methods, including chemoenzymatic techniques that yield enantiomerically pure forms. The incorporation of this compound into proteins has been shown to alter their structural and functional properties significantly.

Table 1: Synthesis Methods for this compound

Biological Activity

This compound exhibits several notable biological activities:

- Fluorescence Properties : The presence of nitrogen at position 7 results in a red shift in both absorption and emission spectra compared to tryptophan. This makes it an effective fluorescent probe for studying protein dynamics and interactions. The fluorescence emission maximum of this compound is shifted by approximately 46 nm compared to tryptophan, enhancing its utility in spectroscopic studies .

- Inhibition of Microbial Growth : Research indicates that this compound can inhibit the growth of certain microorganisms, such as Tetrahymena pyriformis, by interfering with tryptophan metabolism. This property suggests potential applications in antimicrobial therapies .

- Protein Interaction Studies : Incorporating this compound into proteins allows researchers to probe protein folding and interactions effectively. For example, studies involving hirudin, a potent thrombin inhibitor, demonstrated that replacing tryptophan with this compound affects binding affinity and protein stability .

- Metabolic Interactions : Recent studies have shown that varying concentrations of this compound can influence nitrogenase activity in certain bacterial systems, highlighting its role in metabolic pathways .

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Study on Protein Folding : A study investigated the conformational changes in hirudin when incorporating this compound at specific positions. The results indicated that this substitution could be used to monitor folding dynamics via fluorescence changes, providing insights into protein structure-function relationships .

- Microbial Growth Inhibition : A case study demonstrated that this compound effectively inhibited Tetrahymena pyriformis growth, suggesting its potential as an antimicrobial agent by disrupting tryptophan-dependent pathways .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLOIIPRZGMRAB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(NC=C2C[C@H](C(=O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428421 | |

| Record name | D-7-Azatryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134235-82-8 | |

| Record name | 7-Aza-D-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134235828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-7-Azatryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-AZA-D-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6B510DC3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.